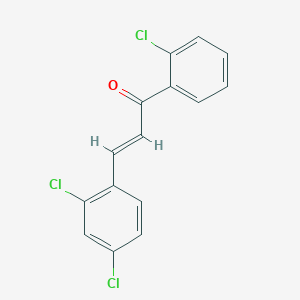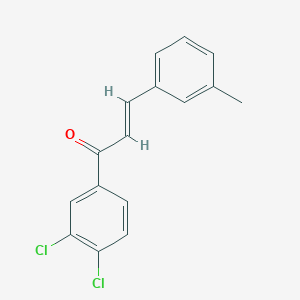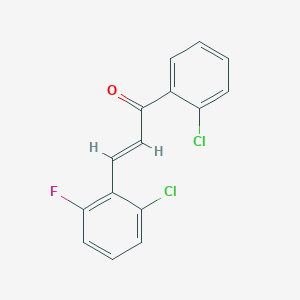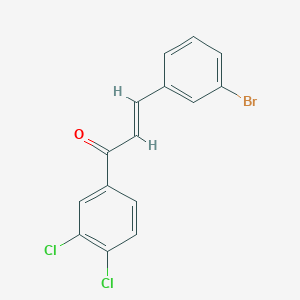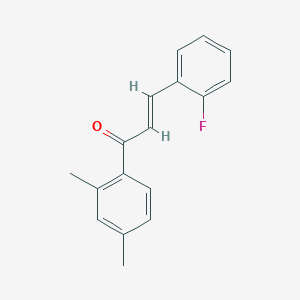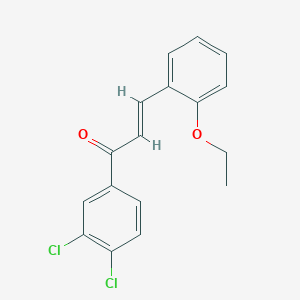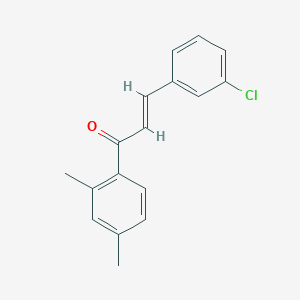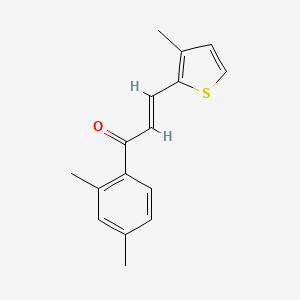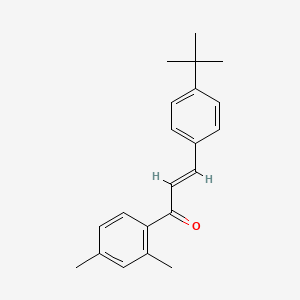
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one, also known as 4-tert-butyl-2,4-dimethylphenylprop-2-en-1-one, is a synthetic compound used in various scientific research applications. It has been used for the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as 2,4-dichloro-3-methylphenylprop-2-en-1-one, 3-methyl-2,4-diphenylprop-2-en-1-one, and 3-methyl-2,4-diphenylprop-2-en-1-one. It has also been used in the synthesis of various pharmaceuticals and other drugs.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one is not yet fully understood. However, it is thought to work by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. This inhibition of COX-2 activity may lead to reduced inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one have been studied in various laboratory experiments. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. A limitation is that the mechanism of action is not yet fully understood, so it is difficult to predict the exact effects of the compound.
Direcciones Futuras
There are several potential future directions for the research and use of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one. One potential direction is to further explore the mechanism of action of the compound and to identify other potential therapeutic applications. Another potential direction is to study the effects of the compound on various diseases, such as cancer and Alzheimer’s disease. Additionally, further research could be done to identify potential side effects and toxicity of the compound. Finally, research could be done to identify potential synthetic pathways for the synthesis of 4-tert-Butyl-2,4-dimethylphenylprop-2-en-1-one.
Métodos De Síntesis
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylprop-2-en-1-one is a multi-step process. The first step involves the reaction of (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-onephenol with 2,4-dimethylbenzaldehyde in the presence of an acid catalyst to form (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylacetophenone. The second step involves the reaction of the acetophenone with sodium borohydride to form (2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one-2,4-dimethylphenylprop-2-en-1-one.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-15-6-12-19(16(2)14-15)20(22)13-9-17-7-10-18(11-8-17)21(3,4)5/h6-14H,1-5H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNBKEVNSPNSNL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



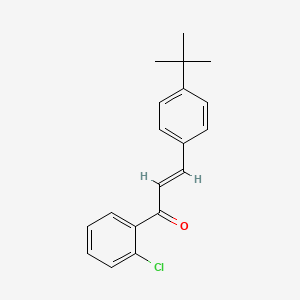
![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)
